molecular formula C19H21N5O B2620927 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 845867-38-1

5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2620927
CAS No.: 845867-38-1
M. Wt: 335.411
InChI Key: LQBFEZYOOBZHBS-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical research reagent based on the 1H-1,2,3-triazole-4-carboxamide scaffold, a structure recognized for its high-value role in nuclear receptor research. This scaffold has been successfully optimized to create potent, selective, and low-toxicity inhibitors of the Pregnane X Receptor (PXR), a master regulator of drug metabolism and elimination . PXR activation is a key mechanism behind adverse drug-drug interactions, and its inhibition is a promising strategy for improving therapeutic efficacy and safety profiles . As a research tool, this compound is of significant interest for probing the structure and function of PXR, studying the receptor's role in gene regulation of metabolic enzymes like CYP3A4, and for investigating pathophysiological processes in inflammation, oxidative stress, and cancer where PXR is involved . The structural features of this analog, including its 5-amino substituent and specific aryl substitutions, make it a candidate for exploring novel structure-activity relationships and for advancing basic research into nuclear receptor biology. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-4-7-15(8-5-12)11-24-18(20)17(22-23-24)19(25)21-16-9-6-13(2)10-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBFEZYOOBZHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

    Attachment of the Benzyl and Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives or reduced triazole rings.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H21N5O
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring, which is significant in medicinal chemistry for its biological activity. The presence of amino and carboxamide functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds within the triazole family exhibit diverse biological activities, including cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by interacting with cellular targets involved in cell proliferation and apoptosis. The specific pathways are still under investigation but may include inhibition of key enzymes or modulation of signaling pathways related to cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its efficacy. Modifications to the phenyl and triazole moieties can lead to enhanced biological activity. For example:

ModificationEffect on Activity
Altering substituents on the triazole ringIncreased cytotoxicity against specific cancer types
Variations in the alkyl chain lengthChanges in solubility and bioavailability

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of triazole derivatives for their anticancer properties. The results indicated that derivatives similar to this compound exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .

Study 2: Pharmacokinetics and ADME Properties

Another research effort focused on the pharmacokinetic properties of triazole derivatives. The study assessed absorption, distribution, metabolism, and excretion (ADME) profiles to determine the viability of these compounds as therapeutic agents. Results indicated that modifications could enhance oral bioavailability and reduce toxicity profiles .

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The amino and benzyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name R1 (Position 1) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Reported Activity References
Target Compound 4-methylbenzyl 2,4-dimethylphenyl 394.43 Antiproliferative activity (inferred from structural analogs)
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl 388.24 Renal cancer RXF 393 cells (GP = -13.42%)
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 2,4-dimethoxyphenyl 383.36 CNS cancer SNB-75 cells (GP = -27.30%)
5-amino-N-(2,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 2,4-dimethylphenyl 377.40 Discontinued (CymitQuimica); structural analog with enhanced polarity
5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-bromobenzyl 3,4-dimethoxyphenyl 473.31 No direct activity reported; bromine may improve halogen bonding
5-amino-N-(4-methylbenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide 3-(trifluoromethyl)benzyl 4-methylbenzyl 389.38 Trifluoromethyl group increases metabolic stability and lipophilicity

Key Observations:

Electron-Withdrawing vs. In contrast, the target compound’s 2,4-dimethylphenyl group (electron-donating) may reduce reactivity but increase hydrophobic interactions. Fluorine substitution (e.g., 4-fluorobenzyl in ) introduces polarity without significantly altering steric bulk, which could optimize bioavailability.

Steric and Lipophilic Effects :

  • The 4-methylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Analogous compounds with bulkier groups (e.g., 3-(trifluoromethyl)benzyl in ) exhibit higher metabolic stability but may suffer from reduced solubility.

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., dichlorophenyl, bromobenzyl) show pronounced antiproliferative activity, likely due to enhanced target binding via halogen bonds . Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) improve water solubility but may reduce cell penetration due to increased polarity.

Metabolic Stability:

  • For example, CAI (a related triazole-carboxamide) is metabolized into inactive benzophenone fragments, highlighting the impact of substituents on metabolic pathways .

Biological Activity

5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C19H21N5O
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 845867-38-1
PropertyValue
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
CAS Number845867-38-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study focusing on related triazole compounds, specific derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines such as HeLa and A549. The mechanism of action involved the inhibition of tubulin polymerization and induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.

Research Findings

Research has indicated that triazole derivatives can inhibit the growth of various pathogens. For example, studies on similar compounds have shown effectiveness against strains resistant to conventional antibiotics .

Antimalarial Activity

Emerging data suggest that triazole-based compounds may possess antimalarial properties. A study evaluating related triazole derivatives found that certain compounds exhibited significant activity against Plasmodium species with low cytotoxicity in mammalian cell lines .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Tubulin Inhibition : Similar triazoles inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The introduction of various substituents can modulate its biological activity significantly.

Synthetic Route Overview

  • Starting Materials : Appropriate anilines and isocyanates.
  • Reagents : Use of coupling agents for triazole formation.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., ) were synthesized via condensation of substituted anilines and isocyanides, followed by sodium azide treatment. To optimize yields, researchers should systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and monitor progress using HPLC or TLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Kinetic studies can identify rate-limiting steps .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare experimental 1^1H and 13^13C spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C19_{19}H22_{22}N6_6O).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with structurally similar triazoles (e.g., ) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase for neurodegenerative applications, ).
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for pharmacology). Perform meta-analyses of published datasets (e.g., PubChem BioAssay data) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, HDACs). Compare binding poses with known inhibitors ().
  • QSAR Modeling : Train regression models on analogs (e.g., triazoles in ) using descriptors like logP, topological polar surface area, and Hammett constants. Validate with leave-one-out cross-validation .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance.
  • AMES Test : Screen for mutagenicity using TA98 and TA100 strains.
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution.
  • Nanoformulation : Encapsulate in PLGA nanoparticles; characterize size (DLS) and release kinetics (dialysis bag method) .

Q. How can interdisciplinary approaches (e.g., materials science) expand this compound’s applications?

  • Methodological Answer :

  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu2+^{2+}) for catalytic or sensing applications. Characterize via BET surface area analysis.
  • Polymer Composites : Blend with biodegradable polymers (e.g., PLA) for sustained drug delivery; assess mechanical properties via tensile testing .

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